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molecular formula C9H14N2 B1211566 N-Benzylethylenediamine CAS No. 4152-09-4

N-Benzylethylenediamine

Cat. No. B1211566
M. Wt: 150.22 g/mol
InChI Key: ACYBVNYNIZTUIL-UHFFFAOYSA-N
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Patent
US08552078B2

Procedure details

Benzylethylenediamine (Bz-EDA) was prepared by placing 250 g of ethylenediamine (4.16 moles) and 2.5 g of 5% Pd/C catalysts were placed in a stainless steel reactor under hydrogen pressure (800 psig) at 120° C. Benzaldehyde (441.7 g, 4.16 moles) were pumped inside the reactor over a period of an hour. The reaction was allowed to proceed for an extra hour. The reactor was then cooled down, the catalyst was removed by filtration to give the corresponding product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
441.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>[Pd]>[CH2:5]([NH:3][CH2:2][CH2:1][NH2:4])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
441.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a stainless steel reactor under hydrogen
CUSTOM
Type
CUSTOM
Details
at 120° C
WAIT
Type
WAIT
Details
to proceed for an extra hour
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled down
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
to give the corresponding product

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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